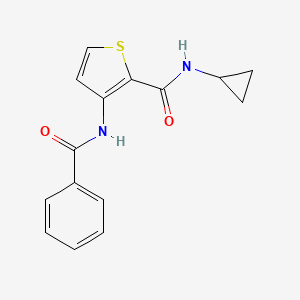

![molecular formula C11H14F3NO B2540505 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol CAS No. 478050-21-4](/img/structure/B2540505.png)

1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of trifluoromethyl groups due to their ability to impart unique physical and chemical properties to the molecules. For instance, the synthesis of a novel fluorinated aromatic diamine monomer, which is closely related to the structure of 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol, was achieved by coupling a trifluoromethyl-containing acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Another related synthesis involved the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol through lipase-mediated kinetic resolution, demonstrating the potential for enzymatic approaches in the synthesis of trifluoromethylated compounds . Additionally, the synthesis of 1-[3-(trifluoromethyl) phenyl]-2-propanone from m-trifluoromethylaniline via diazotization and Meerwein arylation reactions under mild conditions achieved a high yield, indicating the efficiency of these methods for synthesizing trifluoromethylated intermediates .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group, which is known to influence the physical and chemical properties of the molecule. The presence of this group can lead to increased thermal stability and solubility in polar organic solvents, as observed in the fluorinated polyimides derived from a similar diamine . The influence of the trifluoromethyl group on the molecular structure and reactivity is also evident in the synthesis of trifluoromethyl indole derivatives from trifluoromethyl epoxy ethers .

Chemical Reactions Analysis

The reactivity of trifluoromethylated compounds can be quite diverse. For example, trifluoromethyl epoxy ethers can react with aromatic amines to yield trifluoromethyl indolinols, which can be further processed into indoles . Trifluoroethanol itself has been used as a recyclable medium for one-pot synthesis of α-amino nitriles and α-amino phosphonates, showcasing its versatility as a solvent and reagent . The radical addition of 2-propanol to trifluoroethylene has been demonstrated to afford various trifluoroethylated alcohols, which can be further transformed into different products through dehydrofluorination10.

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups into a molecule typically enhances its thermal stability, as seen in the fluorinated polyimides with high glass transition temperatures and excellent mechanical properties . The solubility of these compounds in polar organic solvents and their good thermal stability are notable characteristics that can be attributed to the trifluoromethyl groups . The physical properties of trifluoromethylated compounds are also influenced by their molecular structure, as the presence of the trifluoromethyl group can increase the rigidity and density of the molecule, which in turn affects its solubility and thermal behavior.

Scientific Research Applications

Synthetic Studies and Derivatives

1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol and its derivatives have been explored in various synthetic studies. For example, the ammonolysis of related compounds like 2,3-epoxy-3-phenyl-1-propanol has been studied, leading to derivatives such as 1-phenyl-1-amino-2, 3-propanediol (Suami, Tetsuo et al., 1956).

Chemical Reactions and Mechanisms

The compound's involvement in chemical reactions, such as the radical addition of 2-propanol to trifluoroethylene, has been a subject of research. This process yields various adducts and telomers, highlighting the compound's reactivity and potential in synthetic organic chemistry (J. Fikar et al., 1996).

Oxidation Studies

Research has also delved into the oxidation of secondary alcohols like 1,1,1-trifluoro-2-propanol. These studies have examined the kinetics and mechanisms of oxidation by potassium tetraoxoferrate(VI), leading to the formation of ketones (B. Norcross et al., 1997).

Enantioselective Catalysis

The compound's derivatives have been used as chiral ligands for enantioselective catalysis. For instance, derivatives synthesized from (R)-1-phenylethylamine have been applied in the enantioselective addition of diethylzinc to benzaldehyde (M. Asami et al., 2015).

Structural Analysis and Hydrogen Bonding

Research on the structural features and hydrogen bonding in crystals of trifluoromethylated amino alcohols, including derivatives of this compound, has been conducted. These studies provide insights into the molecular interactions and structural properties of these compounds (T. Katagiri et al., 2005).

Applications in Polymerization and Chemical Synthesis

The compound and its derivatives have found applications in polymerizations and the synthesis of other complex molecules. For instance, research has explored the complexation of trifluoromethanesulphonates by their conjugate acid in chemical reactions, demonstrating the compound's utility in diverse chemical syntheses (D. Souverain et al., 1980).

properties

IUPAC Name |

1,1,1-trifluoro-3-(1-phenylethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-7-10(16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERBUQKWFDTHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2540422.png)

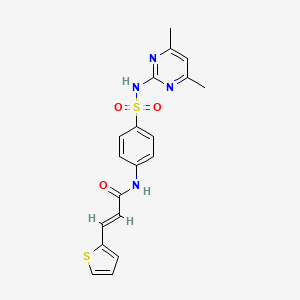

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2540424.png)

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)

![5-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2540430.png)

![[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate](/img/structure/B2540434.png)

![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2540440.png)

![6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2540441.png)

![3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540442.png)

![N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2540443.png)

![N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide](/img/structure/B2540445.png)